molecular formula C22H18ClN3O3S2 B2490031 3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide CAS No. 895024-35-8

3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide

Cat. No.: B2490031
CAS No.: 895024-35-8
M. Wt: 471.97
InChI Key: ZUCXPPNURCTTGL-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzenesulfonyl group, a benzothiazole ring, and a pyridine moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide typically involves multiple steps, including the formation of the benzenesulfonyl chloride, the benzothiazole derivative, and the final coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The benzothiazole and pyridine moieties may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide stands out due to its unique combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S2/c23-17-8-9-19-20(13-17)30-22(25-19)26(15-16-5-4-11-24-14-16)21(27)10-12-31(28,29)18-6-2-1-3-7-18/h1-9,11,13-14H,10,12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCXPPNURCTTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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